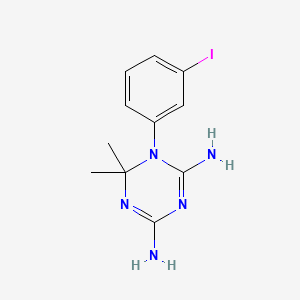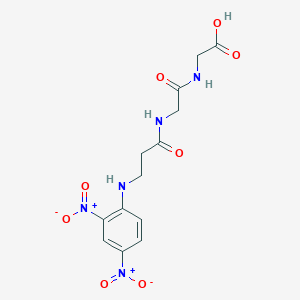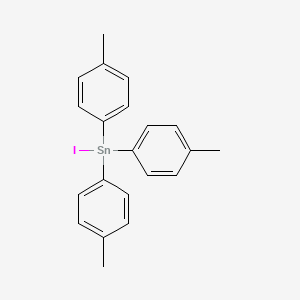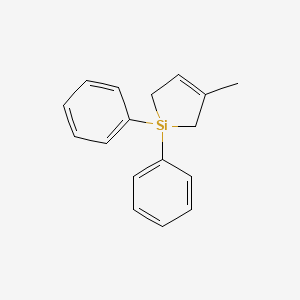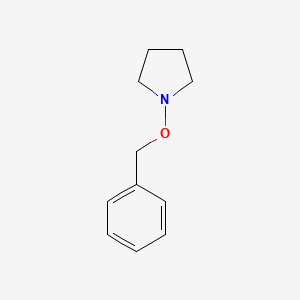
1-(Benzyloxy)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding pyrrolidine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
- Oxidation of this compound can yield benzaldehyde or benzoic acid derivatives.
- Reduction can produce pyrrolidine.
- Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(Benzyloxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparison with Similar Compounds
Pyrrolidine: A simpler structure without the benzyloxy group, used widely in organic synthesis.
N-Benzylpyrrolidine: Similar to 1-(Benzyloxy)pyrrolidine but with a direct benzyl group attached to the nitrogen atom.
Pyrrolizidine: Contains a fused bicyclic structure, differing significantly in its chemical behavior and applications
Uniqueness: this compound stands out due to the presence of the benzyloxy group, which imparts unique reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research fields.
Properties
CAS No. |
46235-83-0 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-phenylmethoxypyrrolidine |
InChI |
InChI=1S/C11H15NO/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-3,6-7H,4-5,8-10H2 |
InChI Key |
KJXBOETWBRQJFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


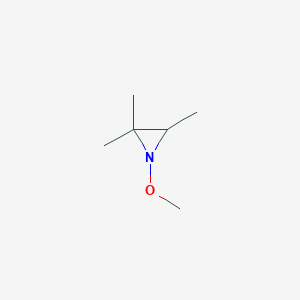

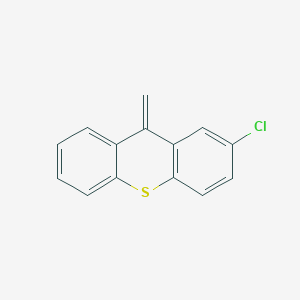

![1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-](/img/structure/B14663804.png)
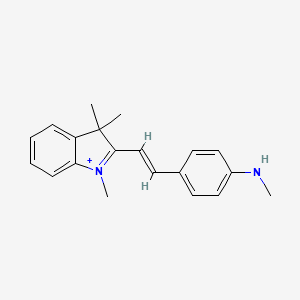


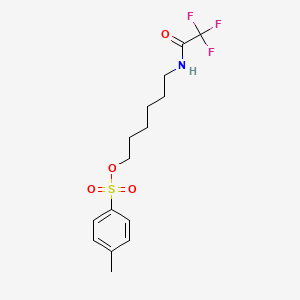
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
